N,N,N',N'-Tetramethyl-P-phenylenediamine

Description

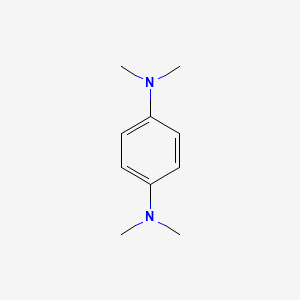

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOGUFAAWZWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026124 | |

| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-22-1, 27215-51-6 | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N′,N′-Tetramethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4P3AC32ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 to 124 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), a colorless solid, is a significant organic compound primarily recognized for its role as a redox indicator.[1][2] Upon one-electron oxidation, it forms a stable and intensely colored blue radical cation known as Wurster's Blue, a characteristic that has cemented its importance in various analytical and biochemical applications.[2][3][4] This guide provides a comprehensive overview of the prevalent synthetic routes and purification methodologies for TMPD, tailored for professionals in research and development.

Synthesis of this compound

Several methods have been established for the synthesis of TMPD. The most common approaches involve the direct methylation of p-phenylenediamine (B122844) or reductive amination pathways.

Methylation of p-Phenylenediamine

Direct methylation of p-phenylenediamine is a widely employed method. Various alkylating agents can be used, though some historical methods resulted in low yields.[5] A highly effective and well-documented procedure utilizes dimethyl sulfate (B86663).[5]

Reaction Pathway:

Caption: Methylation of p-phenylenediamine followed by dealkylation to yield TMPD.

This procedure involves two main steps: the exhaustive methylation of p-phenylenediamine with dimethyl sulfate to form a quaternary ammonium salt, followed by the dealkylation of this intermediate using ethanolamine.[5] This method is advantageous as it is more convenient than older techniques that required high temperatures and pressures in sealed tubes.[5]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines, which can be adapted for the synthesis of TMPD.[6][7] This reaction utilizes excess formic acid and formaldehyde (B43269) to achieve methylation.[6][8] A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][9]

Reaction Pathway:

Caption: Eschweiler-Clarke reaction pathway for TMPD synthesis.

The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[6][8] This process is repeated until the tertiary amine is formed.[7]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Yield | Notes |

| Methylation/Dealkylation | p-Phenylenediamine | Dimethyl sulfate, Sodium bicarbonate, Ethanolamine | 82-88%[5] | A robust and high-yield procedure well-documented in Organic Syntheses.[5] |

| Eschweiler-Clarke | p-Phenylenediamine | Formaldehyde, Formic acid | High (Specific yield for TMPD not detailed in results) | Avoids quaternary salt formation; reaction is irreversible due to CO2 loss.[6] |

| Alkylation/Decarboxylation | p-Phenylenediamine | Sodium chloroacetate | 28%[5] | A lower-yield, multi-step process.[5] |

Experimental Protocols

Protocol 1: Synthesis via Methylation of p-Phenylenediamine[5]

Caution: Dimethyl sulfate is toxic and a suspected carcinogen. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5] TMPD may cause dermatitis upon skin contact.[5]

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and a pressure-compensated dropping funnel, combine 54 g (0.5 mole) of powdered p-phenylenediamine, 310 g (3.7 mole) of sodium bicarbonate, and 250 ml of water.

-

Methylation: Maintain the solution temperature at 18–22°C using an ice bath. With vigorous stirring, add 320 ml (3.4 mole) of dimethyl sulfate over a period of 30 to 50 minutes.

-

After the addition is complete, continue stirring for 30 minutes at 20-25°C, then for 1 hour at 30°C, and finally for 2 hours at 65-70°C to destroy excess dimethyl sulfate.

-

Dealkylation: Cool the mixture to 25°C and add 400 ml (6.6 moles) of ethanolamine. Heat the mixture to reflux (approximately 110°C) for 3 hours.

-

Isolation: Cool the reaction mixture to 70°C and add 500 ml of water. Transfer the mixture to a separatory funnel and separate the lower oily layer.

-

Purification of Crude Product: The oily product solidifies upon cooling to about 20°C. Filter the solid lumps by suction, crush them, and wash four times with 50 ml portions of ice water.

-

Drying: Dry the product over silica (B1680970) gel in a vacuum to yield 62–72 g (82–88%) of white, glistening scales with a melting point of 51°C.

Protocol 2: General Procedure for Eschweiler-Clarke Reaction[7]

-

Reaction Setup: To the amine (e.g., p-phenylenediamine, 1 equivalent), add formic acid (at least 4 equivalents) and a 37% aqueous solution of formaldehyde (at least 4 equivalents).

-

Reaction: Heat the mixture at 80-100°C for several hours (typically 12-18 hours). The reaction is complete when the evolution of carbon dioxide ceases.

-

Work-up: Cool the reaction mixture to room temperature. Add water and an appropriate acid (e.g., HCl) to neutralize any remaining formic acid and amine.

-

Wash the aqueous phase with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.

-

Isolation: Basify the aqueous phase to a high pH (e.g., pH 11) with a strong base like NaOH.

-

Extract the liberated tertiary amine product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The final purity of TMPD is critical for its applications, especially in sensitive analytical and biochemical assays. Several methods can be employed for its purification.

Purification Workflow

Caption: General purification workflow for TMPD and its dihydrochloride salt.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. For the free base TMPD, suitable solvents need to be empirically determined, though it is soluble in alcohol and chloroform (B151607) and slightly soluble in water.[2]

For the more stable dihydrochloride salt (TMPD·2HCl), recrystallization can be performed from isopropyl or n-butyl alcohol saturated with HCl.[10]

Sublimation

Vacuum sublimation is a highly effective method for purifying the TMPD free base.[10] This technique is particularly useful for removing non-volatile impurities. The solid is heated under vacuum, causing it to transition directly into the gas phase, and it is then condensed back into a solid on a cold surface, leaving impurities behind.

Column Chromatography

For separating TMPD from closely related impurities, column chromatography can be employed. A reverse-phase HPLC method has been described for the analysis of TMPD using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[11] This analytical method can be scaled up to a preparative scale for purification.[11]

Protocol 3: Purification via the Dihydrochloride Salt[10]

-

Salt Formation: Dissolve the crude TMPD free base in an appropriate solvent and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ether), to precipitate the dihydrochloride salt.

-

Recrystallization of the Salt: Isolate the crude salt and recrystallize it from isopropyl or n-butyl alcohol that has been saturated with HCl gas.

-

Conversion to Free Base: Dissolve the purified salt in water and treat it with an aqueous NaOH solution to regenerate the free base.

-

Final Isolation: Filter the precipitated pure TMPD, wash thoroughly with water, and dry it under vacuum. For the highest purity, this product can then be sublimed.

Physical and Chemical Properties

| Property | This compound (TMPD) | This compound Dihydrochloride (TMPD·2HCl) |

| CAS Number | 100-22-1[2][12] | 637-01-4[10][13] |

| Molecular Formula | C10H16N2[2][12] | C10H18Cl2N2[14] |

| Molecular Weight | 164.25 g/mol [12] | 237.17 g/mol [15][16] |

| Appearance | Colorless to white solid; may appear as crystals, powder, or lumps.[2][5][17] | Off-white to gray or pale-yellow powder.[10][15][18] |

| Melting Point | 47-54°C[17] (Lit: 51°C[2][5]) | 222-224°C (lit)[19] |

| Boiling Point | 260°C[2] | N/A |

| Solubility | Soluble in alcohol, chloroform; slightly soluble in water.[2] | Soluble in water (50 mg/ml), DMSO, PBS (pH 7.2).[18][20] |

This guide outlines the principal, high-yield methods for the synthesis of TMPD and the established techniques for its purification. For researchers and developers, selecting the appropriate synthesis and purification strategy will depend on the required scale, purity, and available resources. The detailed protocols provided offer a solid foundation for laboratory implementation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 27215-51-6 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 10. This compound dihydrochloride | 637-01-4 [chemicalbook.com]

- 11. Separation of N,N,N’,N’-Tetramethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. This compound dihydrochloride, 98+% 10 g | Request for Quote [thermofisher.com]

- 15. This compound dihydrochloride - CAS-Number 637-01-4 - Order from Chemodex [chemodex.com]

- 16. Buy N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride, 99% - 637-01-4 – TMPPD, Wurster’s reagent, TMPD dihydrochloride in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 17. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 18. adipogen.com [adipogen.com]

- 19. usbio.net [usbio.net]

- 20. This compound dihydrochloride, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Wurster's Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Wurster's blue, the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). This document details its redox chemistry, spectroscopic characteristics, and stability, offering structured data and detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

Wurster's blue is a historically significant organic radical cation known for its intense blue color.[1] It is formed through the one-electron oxidation of the colorless this compound (TMPD). Its properties are of significant interest in various fields, including as a redox indicator and for studying electron transport chains.[1]

Table 1: General Physicochemical Properties of this compound (TMPD)

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molar Mass | 164.25 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 51 °C |

| Boiling Point | 260 °C |

| Solubility | Slightly soluble in cold water, more soluble in hot water. Soluble in organic solvents. |

Redox Chemistry and Stability

Wurster's blue participates in a two-step redox process. The first step is a reversible one-electron oxidation of TMPD to form the stable radical cation, Wurster's blue. The second one-electron oxidation yields a dication which is notably unstable, especially in aqueous solutions.[2]

The stability of Wurster's blue is influenced by its environment. The radical cation can undergo disproportionation, a reaction where two radicals react to form the neutral TMPD and the unstable dication.[1] This process is a key factor in its degradation. Recent research has focused on modifying the TMPD structure to enhance the stability of the radical cation for applications such as non-aqueous redox flow batteries.[1] For instance, derivatives have been synthesized with half-lives extending to several months.[1]

Table 2: Redox Potentials of the TMPD/Wurster's Blue Couple

| Solvent | Supporting Electrolyte | E₁/₂ (V vs. reference electrode) | Reference Electrode |

| Acetonitrile (B52724) | 0.1 M TBAPF₆ | -0.30 (reduction), +0.29 (oxidation) | Fc⁺/Fc |

| Aqueous Solution | - | +0.276 | NHE |

Note: Redox potentials can vary significantly with the solvent, electrolyte, and reference electrode used.

Spectroscopic Properties

The intense blue color of Wurster's blue is due to its strong absorption in the visible spectrum. Its spectroscopic properties are key to its identification and quantification.

UV-Visible Spectroscopy

The UV-Vis spectrum of Wurster's blue in acetonitrile exhibits characteristic absorption bands.[3] The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, is an important parameter for quantitative analysis.[4] The position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism.[5][6]

Table 3: UV-Visible Absorption Data for Wurster's Blue

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Acetonitrile | 563 | Data not readily available in searched sources |

| Various Solvents | Shifts observed with changing polarity | Values vary with solvent[5][7] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a radical species with an unpaired electron, Wurster's blue is EPR active. The EPR spectrum provides information about the electronic environment of the unpaired electron through the g-value and hyperfine coupling constants (hfccs).[8] The g-value for a free electron is approximately 2.0023, and deviations from this value in molecules provide insight into their electronic structure.[8] Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, leading to the splitting of EPR lines.

Table 4: EPR Spectroscopic Data for Wurster's Blue (TMePD•⁺)

| Parameter | Value (in Acetonitrile) |

| g-value | 2.0059 ± 0.0001 |

| aN (mT) | 0.7156 |

| aarom H (mT) | 0.2071 |

| aCH₃ H (mT) | 0.6686 |

Data from a study of N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations.[3]

Experimental Protocols

Synthesis of Wurster's Blue Perchlorate (B79767)

This protocol describes the chemical synthesis of Wurster's blue as its perchlorate salt.

Materials:

-

This compound hydrochloride

-

Sodium perchlorate

-

Aqueous bromine solution

-

Dry ether

-

Ice bath

Procedure:

-

Dissolve 0.5 g of tetramethyl-p-phenylenediamine hydrochloride in a solution of 8.75 mL of water and 15 mL of methanol containing 6.25 g of sodium perchlorate.[3]

-

Cool the solution to -10 °C using an ice bath.[3]

-

Add 15.88 mL of a 51 μL aqueous bromine solution dropwise to the cooled solution.[3]

-

Filter the resulting crystals.[3]

-

Wash the crystals several times with small portions of ice-cold methanol.[3]

-

Perform a final wash with an abundance of dry ether.[3]

-

Dry the crystals to obtain Wurster's blue perchlorate.[3]

Characterization by Cyclic Voltammetry (CV)

This protocol outlines the electrochemical characterization of the TMPD/Wurster's blue redox couple.

Materials and Equipment:

-

Wurster's blue salt (e.g., perchlorate)

-

Acetonitrile (or other suitable solvent)

-

Supporting electrolyte (e.g., 0.1 M TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy Carbon)

-

Counter electrode (e.g., Platinum wire)

-

Reference electrode (e.g., Ag/AgNO₃ or Fc⁺/Fc internal reference)

-

Procedure:

-

Prepare a solution of the Wurster's blue salt in the chosen solvent with the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammogram, including the potential window, scan rate, and number of cycles.

-

Run the cyclic voltammetry experiment to record the current response as a function of the applied potential.

-

Analyze the resulting voltammogram to determine the redox potentials (E₁/₂) for the TMPD/Wurster's blue and Wurster's blue/dication couples.

Characterization by UV-Visible Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum of Wurster's blue.

Materials and Equipment:

-

Wurster's blue salt

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the Wurster's blue salt in the chosen solvent. The concentration should be chosen to give an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

-

Fill a quartz cuvette with the pure solvent to use as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the Wurster's blue solution.

-

Measure the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the concentration and path length are known, calculate the molar absorptivity (ε).

Characterization by EPR Spectroscopy

This protocol describes the acquisition of the EPR spectrum of Wurster's blue.

Materials and Equipment:

-

Wurster's blue salt

-

EPR-grade solvent (e.g., acetonitrile)

-

EPR spectrometer

-

EPR sample tubes

Procedure:

-

Prepare a solution of the Wurster's blue salt in the chosen solvent.

-

Transfer the solution to an EPR sample tube.

-

Place the sample tube into the EPR spectrometer's resonant cavity.

-

Tune the spectrometer to the appropriate microwave frequency.

-

Set the parameters for the experiment, including the magnetic field sweep range, modulation frequency, and microwave power.

-

Record the EPR spectrum.

-

Analyze the spectrum to determine the g-value and hyperfine coupling constants.

Visualizations of Pathways and Workflows

Redox Pathway of TMPD

Caption: Reversible one-electron redox reactions of TMPD.

Experimental Workflow for Characterization

Caption: Workflow from synthesis to physicochemical characterization.

Electron Transfer to Cytochrome c

TMPD is a well-known artificial electron donor to cytochrome c, which in turn reduces cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9][10][11]

Caption: Electron donation from TMPD to the cytochrome c cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. dspace.su.edu.ly [dspace.su.edu.ly]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome c phosphorylation: Control of mitochondrial electron transport chain flux and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cytochrome C? [synapse.patsnap.com]

- 11. chem.tamu.edu [chem.tamu.edu]

The Role of TMPD as an Electron Donor for Cytochrome c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a widely utilized artificial electron donor in the study of mitochondrial respiration and the function of cytochrome c oxidase (Complex IV). Its ability to directly reduce cytochrome c provides a powerful tool to isolate and analyze the activity of the terminal segment of the electron transport chain (ETC). This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of TMPD as an electron donor for cytochrome c.

TMPD is a membrane-permeable molecule that, in its reduced form, can donate electrons directly to cytochrome c.[1] This process bypasses the earlier complexes of the ETC (Complex I and Complex III), allowing for the specific investigation of cytochrome c oxidase activity.[2][3] In experimental setups, ascorbate (B8700270) is commonly used as a reducing agent to maintain TMPD in its reduced state, ensuring a continuous supply of electrons to cytochrome c.[1][4][5] The subsequent oxidation of reduced cytochrome c by cytochrome c oxidase can then be monitored, typically through spectrophotometry or high-resolution respirometry.[6][7][8]

Mechanism of Action

The fundamental principle behind the use of TMPD lies in its ability to mediate electron transfer to cytochrome c. The unprotonated form of TMPD is the active species that donates an electron to ferricytochrome c (Fe³⁺), reducing it to ferrocytochrome c (Fe²⁺).[9] The now oxidized TMPD radical cation (TMPD⁺•) is then re-reduced by ascorbate, allowing for the continuous turnover of cytochrome c.[1] The reduced cytochrome c then donates an electron to cytochrome c oxidase, which in turn reduces molecular oxygen to water.[10] This final step is the primary consumer of oxygen in the assay and is what is measured to determine the rate of Complex IV activity.

Signaling Pathway: Electron Flow from Ascorbate to Oxygen

The flow of electrons in a TMPD-driven cytochrome c oxidase assay can be visualized as a linear pathway. Ascorbate serves as the initial electron source, reducing the TMPD radical cation. Reduced TMPD then donates an electron to cytochrome c, which in turn is oxidized by cytochrome c oxidase (Complex IV). Finally, Complex IV transfers the electrons to molecular oxygen, the terminal electron acceptor.

References

- 1. Mitochondrial respiratory control is lost during growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Dysfunction and Defects in Mitochondrial Adaptation to Exercise Training in the Muscle of Patients With COPD: Disease Versus Disuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved The compound tetramethyl-p-phenylenediamine (TMPD) | Chegg.com [chegg.com]

- 4. Kinetics of cytochrome c and TMPD oxidation by cytochrome c oxidase from the thermophilic bacterium, PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Interaction of Mitochondrial Cytochrome c Oxidase with Thyroid Hormones: Evidence for Two Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiologics.com [cellbiologics.com]

- 7. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of electron donation to cytochrome c-555 in Chromatium vinosum from ferrocyanide, tetramethylphenylenediamine and reduced dimethylquinone. Effects of redox potential, pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's reagent, is a versatile aromatic amine with significant applications in analytical chemistry, biochemistry, and materials science due to its rich electrochemical behavior. This guide provides a comprehensive overview of its core electrochemical properties, detailed experimental protocols for its analysis, and visualizations of its key reaction pathways.

Core Electrochemical Properties

TMPD is renowned for its ability to undergo two sequential one-electron oxidations, forming a stable cation radical and a less stable dication. This property makes it an excellent redox indicator and mediator in various chemical and biological systems.

The first one-electron oxidation of the neutral TMPD molecule results in the formation of a deeply colored, stable radical cation known as Wurster's Blue. This reaction is reversible and occurs at a relatively low positive potential, making TMPD a useful tool for studying oxidizing agents and enzymatic reactions, such as those involving peroxidases and cytochrome c oxidase.

The second one-electron oxidation, which converts the Wurster's Blue radical cation (TMPD•+) to the dication (TMPD²⁺), occurs at a more positive potential. However, the dication is notably unstable in aqueous solutions.

Quantitative Electrochemical Data

The electrochemical parameters of TMPD are influenced by the solvent, electrolyte, and electrode material. Below are tables summarizing key quantitative data reported in the literature.

Table 1: Redox Potentials of TMPD

| Redox Couple | E°' (V vs. SCE) | Solvent/Electrolyte | Reference(s) |

| TMPD⁺•/TMPD | +0.27 | Acetonitrile / 0.1 M TEAP | |

| TMPD²⁺/TMPD⁺• | +0.72 | Acetonitrile / 0.1 M TEAP | |

| TMPD⁺•/TMPD | +0.013 (±0.001) | Phosphate Buffered Saline (PBS) | [1] |

| TMPD (first oxidation) | +0.20 | Dulbecco's Modified Eagle's Medium (DMEM) | [2] |

| TMPD (second oxidation) | +0.60 | Dulbecco's Modified Eagle's Medium (DMEM) | [2] |

Note: Potentials can vary based on the specific reference electrode used. The values presented here are as reported in the cited literature.

Table 2: Heterogeneous Electron Transfer Rate Constants (k⁰) for the TMPD/TMPD⁺• Couple

| k⁰ (cm s⁻¹) | Electrode Material | Solvent/Electrolyte | Reference(s) |

| ≥ 0.025 | Gold | Phosphate Buffered Saline | [1] |

Experimental Protocols

Accurate and reproducible electrochemical measurements of TMPD require careful attention to experimental detail. The following sections provide generalized protocols for common electrochemical techniques used to characterize TMPD.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for characterizing the redox behavior of TMPD.

Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes of TMPD.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or foil.

-

Electrochemical Cell.

-

Potentiostat/Galvanostat.

-

This compound (TMPD).

-

Solvent: Acetonitrile or an appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) for organic solvents or 0.1 M KCl for aqueous solutions.

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.

-

Solution Preparation: Prepare a solution of TMPD (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the deoxygenated TMPD solution.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to scan over the range where the redox events of TMPD are expected (e.g., from -0.2 V to +1.0 V vs. SCE).

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Record the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal potential (E°') as (Epa + Epc) / 2.

-

Determine the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc), which should be close to 1 for a reversible process.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical generation of species and their spectral properties.

Objective: To observe the spectral changes associated with the oxidation of TMPD to Wurster's Blue (TMPD•+).

Materials:

-

Spectroelectrochemical cell with an optically transparent electrode (e.g., Indium Tin Oxide (ITO) coated glass or a platinum mini-grid).

-

Potentiostat/Galvanostat.

-

UV-Vis Spectrometer with a fiber optic setup.

-

Light Source.

-

Reference and Counter electrodes compatible with the cell.

-

Solution of TMPD in a suitable solvent and supporting electrolyte.

Procedure:

-

Setup: Assemble the spectroelectrochemical cell and connect it to the potentiostat and the spectrometer.

-

Blank Spectrum: Record a background spectrum of the TMPD solution at a potential where no electrochemical reaction occurs (e.g., 0 V).

-

Potential Step Experiment:

-

Apply a potential sufficient to oxidize TMPD to TMPD•+ (e.g., +0.4 V vs. SCE).

-

Simultaneously record the UV-Vis spectra at set time intervals as the oxidation proceeds.

-

-

Data Analysis:

-

Observe the appearance of new absorption bands corresponding to the formation of Wurster's Blue (typically around 565 and 615 nm).

-

Correlate the change in absorbance with the charge passed (coulombs) to quantify the relationship between the electrochemical and spectroscopic data.

-

Chronoamperometry

Chronoamperometry is used to study the kinetics of electron transfer and to determine diffusion coefficients.

Objective: To investigate the current response as a function of time following a potential step and to determine the diffusion coefficient of TMPD.

Materials:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Initial Setup: Assemble the electrochemical cell with the TMPD solution as in the CV experiment.

-

Potential Step: Apply a potential step from an initial potential where no reaction occurs to a final potential where the oxidation of TMPD is diffusion-controlled (i.e., on the plateau of the voltammetric wave).

-

Current-Time Transient: Record the current as a function of time.

-

Data Analysis:

-

The current decay should follow the Cottrell equation: I(t) = nFAD¹/²C / (πt)¹/²

-

Plot I vs. t⁻¹/² to obtain a straight line.

-

The diffusion coefficient (D) can be calculated from the slope of this line, given that the number of electrons transferred (n), Faraday's constant (F), the electrode area (A), and the bulk concentration of TMPD (C) are known.

-

Signaling Pathways and Experimental Workflows

The electrochemical behavior of TMPD is central to its function in various applications. The following diagrams, created using the DOT language, illustrate key processes.

Caption: Two-electron oxidation pathway of TMPD.

Caption: TMPD as a redox mediator for cytochrome c oxidase activity.

This guide provides a foundational understanding of the electrochemical properties of this compound. For specific research applications, further optimization of the described protocols may be necessary. The provided data and methodologies serve as a valuable starting point for researchers and scientists working with this versatile redox-active molecule.

References

The Solubility Profile of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and its common salt, TMPD dihydrochloride (B599025), in a variety of aqueous and organic solvents. Understanding the solubility of TMPD is critical for its application as a redox indicator in various biochemical assays, including the oxidase test, and for its use in studying electron transport chain reactions. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its key biological signaling pathway.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and formulation contexts. The following tables summarize the available quantitative solubility data for TMPD and its dihydrochloride salt. It is important to note that TMPD itself is sensitive to air and heat and is insoluble in water.[1] For aqueous applications, the more stable dihydrochloride salt is typically used.

Table 1: Quantitative Solubility of TMPD Dihydrochloride

| Solvent System | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1.7 mg/mL[2][3] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | ~14.3 mg/mL[2][3] |

| Water | Not Specified | 100 mg/mL (421.64 mM)[4] |

| Water | 25 °C | 50 g/L[5] |

| Water | Not Specified | 500 mg/10 mL |

Table 2: Quantitative Solubility of TMPD (Free Base)

| Solvent System | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (1217.64 mM)[6] |

| Water | 70 °F (21.1 °C) | < 1 mg/mL[1] |

Qualitative Solubility Information

Table 3: Qualitative Solubility of TMPD (Free Base)

| Solvent | Solubility |

| Alcohol (Ethanol) | Freely Soluble[7][8] |

| Chloroform | Freely Soluble[7][8] |

| Ether | Freely Soluble[7] |

| Petroleum Ether | Freely Soluble[7] |

| Water | Insoluble[1] |

| Cold Water | Slightly Soluble[7][8][9] |

| Hot Water | More Soluble[7][8][9] |

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold-standard technique for determining the equilibrium solubility of a compound. It is a robust and reliable method that ensures the solution has reached saturation.

Shake-Flask Method for Solubility Determination

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

2. Materials and Equipment:

-

This compound (TMPD) or its dihydrochloride salt

-

Solvent of interest

-

Glass vials with screw caps (B75204) or glass-stoppered flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3. Detailed Procedure:

-

Preparation: Add an excess amount of TMPD to a glass vial. The excess solid should be clearly visible after the shaking period.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker or water bath. Agitate the mixture at a constant speed for a predetermined time (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a stable concentration.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly and at the experimental temperature to avoid any changes in solubility.

-

Sample Preparation for Analysis: Accurately pipette a known volume of the clear saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a suitable detector) to determine the concentration of TMPD.

-

Calculation: Calculate the solubility of TMPD in the solvent using the following formula:

Solubility = (Concentration of diluted sample) x (Dilution factor)

The results are typically expressed in units such as mg/mL, g/100 mL, or molarity (mol/L).

Signaling Pathway and Experimental Workflow Visualization

TMPD in the Mitochondrial Electron Transport Chain

TMPD is a well-known artificial electron donor to the mitochondrial electron transport chain, specifically to cytochrome c. This property is often utilized to assay the activity of Complex IV (cytochrome c oxidase). In this pathway, ascorbate (B8700270) is first used to reduce TMPD, which then donates electrons to cytochrome c, bypassing Complexes I and II.

References

- 1. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound dihydrochloride | ibresco [ibresco.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tetramethyl-p-phenylenediamine [drugfuture.com]

- 8. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-p-phenylenediamine: CAS Numbers and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), a versatile diamine compound with significant applications in research and diagnostics. This document details its chemical identity, extensive safety data, and key experimental protocols, presented in a manner conducive to laboratory and professional use.

Chemical Identification

This compound is commercially available in two primary forms: the free base and its dihydrochloride (B599025) salt. Each form is identified by a unique CAS (Chemical Abstracts Service) number, which is crucial for accurate identification and regulatory compliance.

| Chemical Name | Common Name(s) | CAS Number |

| This compound | TMPD, Wurster's reagent | 100-22-1 |

| This compound dihydrochloride | TMPD dihydrochloride | 637-01-4 |

Safety Data and Hazard Information

Comprehensive safety data is paramount for the responsible handling of chemical compounds. The following sections summarize the known hazards associated with both the free base and the dihydrochloride salt of TMPD.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

This compound (CAS: 100-22-1)

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

This compound Dihydrochloride (CAS: 637-01-4) [2][3]

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |

Quantitative Toxicological Data

The following table summarizes available quantitative toxicological data. It is important to note that for some endpoints, data is not available (N.A.) or has not been thoroughly investigated.

| Parameter | Species | Route of Administration | Value | CAS Number |

| LD50 | Rat | Oral | N.A. | 637-01-4[4] |

| LC50 | Rat | Inhalation | N.A. | 637-01-4[4] |

| LD50 | Rabbit | Dermal | N.A. | 637-01-4[4] |

Some sources indicate that for the free base (CAS 100-22-1), ingestion of less than 150 grams may be fatal or cause serious health damage in humans.[5] It may also cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

General Handling Precautions:

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use in a well-ventilated area or under a fume hood.[4]

-

Wash hands thoroughly after handling.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[2]

-

The substance is sensitive to moisture and may darken upon storage.[4][6]

Experimental Protocols

This compound is a key reagent in several analytical and research applications. This section provides an overview of the methodologies for some of its principal uses.

Oxidase Test for Cytochrome c Oxidase Detection

The oxidase test is a fundamental biochemical assay used to identify bacteria that produce cytochrome c oxidase, an enzyme in the electron transport chain. TMPD acts as an artificial electron donor, changing color upon oxidation.

Principle: In the presence of cytochrome c oxidase, TMPD is oxidized to form a colored product, indophenol (B113434) blue. This color change indicates a positive result.

Detailed Protocol (Filter Paper Method):

-

Reagent Preparation: Prepare a fresh 1% (w/v) solution of this compound dihydrochloride in sterile distilled water.

-

Sample Preparation: Culture the bacterial strain to be tested on a suitable, non-selective agar (B569324) medium for 18-24 hours.

-

Test Procedure: a. Place a small piece of filter paper in a sterile petri dish. b. Add one to two drops of the freshly prepared TMPD reagent to the center of the filter paper. c. Using a sterile wooden or plastic applicator stick, pick a well-isolated colony from the culture plate. d. Smear the colony onto the reagent-impregnated area of the filter paper.

-

Result Interpretation:

-

Positive: A rapid color change to blue or deep purple within 10-30 seconds.

-

Delayed Positive: Color development occurs between 30 and 60 seconds.

-

Negative: No color change or a color change after 60 seconds.

-

Workflow for the Oxidase Test

Caption: A flowchart illustrating the key steps of the oxidase test protocol.

Signaling Pathways and Mechanisms of Action

TMPD's utility in biological research stems from its ability to participate in electron transfer reactions, particularly within cellular respiration and photosynthesis.

Electron Donation to the Cytochrome c Oxidase Complex

In the oxidase test, TMPD serves as an artificial electron donor to cytochrome c, which in turn reduces cytochrome c oxidase (Complex IV of the electron transport chain). This process is central to the colorimetric detection of the enzyme.

Electron Transfer Pathway in the Oxidase Test

Caption: The electron transfer cascade involving TMPD and cytochrome c oxidase.

Interaction with Photosystem II

In photosynthetic research, TMPD can act as an artificial electron donor to Photosystem II (PSII), particularly when the natural process of water oxidation is inhibited. This allows researchers to study specific segments of the photosynthetic electron transport chain.

TMPD as an Electron Donor to Photosystem II

Caption: A diagram showing TMPD donating an electron to the P680 reaction center of Photosystem II.

This guide provides essential information for the safe and effective use of this compound in a research setting. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. himediadownloads.com [himediadownloads.com]

- 4. Tetramethyl-p-phenylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

Proper Handling and Storage of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling, storage, and experimental use of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) powder, a critical reagent in various biochemical and microbiological assays. Adherence to these guidelines is essential to ensure reagent stability, experimental reproducibility, and personnel safety.

Chemical and Physical Properties

TMPD, in its dihydrochloride (B599025) salt form, is the most commonly used variant in laboratory settings due to its enhanced stability and solubility in aqueous solutions.[1]

| Property | Data |

| Appearance | White to light yellow or beige crystalline powder |

| Molecular Formula | C₁₀H₁₆N₂ · 2HCl |

| Molecular Weight | 237.17 g/mol |

| Melting Point | 222-224 °C |

| Solubility | Soluble in water, DMSO, and PBS (pH 7.2) |

| Purity | Typically ≥95% |

Safe Handling and Personal Protective Equipment (PPE)

TMPD powder is classified as an irritant and requires careful handling in a controlled laboratory environment to prevent exposure.[1]

Engineering Controls

-

Ventilation: All handling of TMPD powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder handling enclosure, to avoid the inhalation of dust particles.[2]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with TMPD powder and its solutions:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

-

Hand Protection: Use nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling the material.

-

Body Protection: A lab coat must be worn to protect against skin contact.

-

Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator should be used.

Safe Handling Workflow

References

Spectral Properties of N,N,N',N'-Tetramethyl-p-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a versatile organic compound widely utilized in various scientific disciplines. It is particularly renowned for its reversible one-electron oxidation to a stable blue-violet radical cation, commonly known as Wurster's Blue. This distinct color change and its electrochemical properties make TMPD an invaluable tool in analytical chemistry, biochemistry, and materials science. It serves as a redox indicator, an electron donor in studies of electron transport chains, and a reagent in the oxidase test for identifying bacteria possessing cytochrome c oxidase. This technical guide provides an in-depth overview of the core spectral properties of TMPD, including its absorption, fluorescence, and electrochemical characteristics, supplemented with detailed experimental protocols and visualizations to aid in its practical application.

Spectroscopic Properties

The spectral behavior of TMPD is dominated by the electronic transitions of the neutral molecule and its one-electron oxidized radical cation, Wurster's Blue.

UV-Visible Absorption Spectroscopy

The neutral form of TMPD is a colorless solid that is soluble in many organic solvents.[1] Its UV absorption spectrum is characterized by intense bands in the ultraviolet region. Upon one-electron oxidation, the intensely colored Wurster's Blue radical cation is formed, which exhibits strong absorption bands in the visible and near-infrared regions. The position and intensity of these absorption bands are influenced by the solvent polarity.

Table 1: UV-Visible Absorption Data for this compound (TMPD) and its Radical Cation (Wurster's Blue)

| Species | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| TMPD (neutral) | Acetonitrile | 258, 308 | 14,000, 2,500 | |

| TMPD (neutral) | Methanol | 256, 305 | 13,500, 2,400 | |

| TMPD (neutral) | Cyclohexane | 260, 312 | 15,000, 2,600 | |

| Wurster's Blue (TMPD•+) | Acetonitrile | 568, 619 | 12,500, 11,000 | |

| Wurster's Blue (TMPD•+) | Water | 565, 615 | - | |

| Wurster's Blue (TMPD•+) | Dichloromethane (B109758) | 570, 622 | - |

Fluorescence Spectroscopy

Neutral TMPD exhibits fluorescence in nonpolar organic liquids. The fluorescence quantum yield has been observed to be relatively constant for excitation energies up to 0.7-0.9 eV above the photoionization threshold, after which it slightly declines.

Table 2: Fluorescence Properties of this compound (TMPD)

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

| n-Hexane | ~288 | ~330 | Not reported | |

| Isooctane | ~288 | ~332 | Not reported | |

| Tetramethylsilane | ~288 | ~335 | Not reported |

Note: Specific quantum yield values and detailed emission spectra are not extensively reported in the readily available literature.

Electrochemical Properties

TMPD undergoes two sequential one-electron oxidations. The first oxidation to the stable radical cation (Wurster's Blue) is reversible and occurs at a relatively low potential. The second oxidation to the dication is also observed, though the dication is less stable. These properties make TMPD a useful redox mediator in electrochemistry.[2]

Table 3: Electrochemical Data for this compound (TMPD)

| Redox Couple | Solvent | Supporting Electrolyte | E°' (V vs. Fc/Fc⁺) | E°' (V vs. SCE) | Reference |

| TMPD / TMPD•⁺ | Acetonitrile | 0.1 M TBAPF₆ | -0.37 | +0.01 | |

| TMPD•⁺ / TMPD²⁺ | Acetonitrile | 0.1 M TBAPF₆ | +0.28 | +0.66 | |

| TMPD / TMPD•⁺ | Dichloromethane | 0.1 M TBAPF₆ | -0.35 | +0.03 | |

| TMPD / TMPD•⁺ | Dimethylformamide (DMF) | 0.1 M TBAPF₆ | -0.40 | -0.02 | |

| TMPD / TMPD•⁺ | Dimethyl Sulfoxide (DMSO) | 0.1 M TBAPF₆ | -0.42 | -0.04 |

Note: Conversion from Fc/Fc⁺ to SCE was approximated using E°'(Fc/Fc⁺) ≈ +0.38 V vs. SCE in acetonitrile. Values in other solvents are estimates and can vary with the specific reference electrode setup.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To measure the absorption spectrum of neutral TMPD and its radical cation (Wurster's Blue).

Materials:

-

This compound (TMPD)

-

Spectrophotometric grade solvents (e.g., acetonitrile, methanol, cyclohexane)

-

Oxidizing agent (e.g., bromine water, ferric chloride, or electrochemical oxidation)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of TMPD stock solution: Accurately weigh a small amount of TMPD and dissolve it in the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Measurement of neutral TMPD spectrum:

-

Dilute the stock solution to a suitable concentration (e.g., 0.01-0.1 mM) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Fill a quartz cuvette with the blank solvent and record the baseline.

-

Fill another cuvette with the TMPD solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Generation and measurement of Wurster's Blue spectrum:

-

To a solution of neutral TMPD, add a stoichiometric amount of an oxidizing agent. For example, add a dilute solution of bromine water dropwise while monitoring the color change to deep blue-violet.

-

Alternatively, the radical cation can be generated electrochemically in a spectroelectrochemical cell.

-

Immediately record the absorption spectrum of the Wurster's Blue solution over the visible and near-infrared range (e.g., 400-800 nm).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of TMPD.

Materials:

-

This compound (TMPD)

-

Spectrophotometric grade nonpolar solvents (e.g., cyclohexane, n-hexane)

-

Fluorometer

-

Quartz fluorescence cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of TMPD in the chosen nonpolar solvent (e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength to the absorption maximum of TMPD in the chosen solvent (e.g., ~288 nm in hexane).

-

Set the emission and excitation slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).

-

Record the spectrum of the blank solvent for background subtraction.

-

-

Quantum Yield Determination (Comparative Method):

-

Measure the integrated fluorescence intensity of the TMPD solution.

-

Under identical experimental conditions, measure the integrated fluorescence intensity of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Calculate the quantum yield of TMPD using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

Objective: To determine the redox potentials of TMPD.

Materials:

-

This compound (TMPD)

-

Electrochemical grade solvents (e.g., acetonitrile, DMF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Electrochemical cell with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse with deionized water and the solvent to be used, and dry it.

-

Solution Preparation: Prepare a solution of TMPD (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement:

-

Set up the electrochemical cell with the three electrodes immersed in the solution.

-

Set the potential window to scan over the expected redox events (e.g., from -0.5 V to +1.0 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

If using a pseudo-reference electrode, it is recommended to add an internal standard with a known redox potential (e.g., ferrocene) at the end of the experiment for accurate potential referencing.

-

Visualizations

Redox Chemistry of TMPD

The following diagram illustrates the two-step one-electron oxidation of this compound (TMPD) to its radical cation (Wurster's Blue) and subsequently to the diimine form.

Caption: Reversible one-electron oxidation steps of TMPD.

The Oxidase Test: A Biological Application

TMPD is a key reagent in the oxidase test, used to identify bacteria that produce the enzyme cytochrome c oxidase. This enzyme is part of the electron transport chain in aerobic organisms. The following workflow illustrates the principle of the oxidase test.[3][4][5][6]

Caption: Mechanism of the oxidase test using TMPD.

References

The Redox Potential of the TMPD/TMPD+ Couple: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals